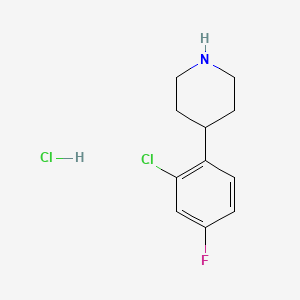

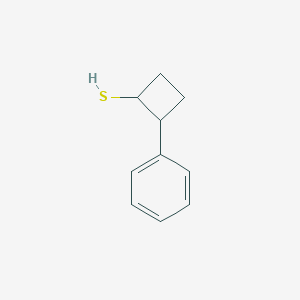

2-Phenylcyclobutane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclobutane-1-thiol is a chemical compound that can be found on various chemical databases . It has a molecular weight of 164.27 .

Molecular Structure Analysis

The molecular structure of 2-Phenylcyclobutane-1-thiol is represented by the InChI code1S/C10H12S/c11-10-7-6-9 (10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylcyclobutane-1-thiol are not detailed in the search results, thiols in general are known to participate in a variety of reactions. For instance, thiol-ene “click” reactions have been highlighted for their applications in polymer and materials synthesis . Thiol-yne click reactions are also noted as an interesting way to derive thiol-provided catechols .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylcyclobutane-1-thiol include its molecular weight (164.27) and its InChI code . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Reactivity

2-Phenylcyclobutane-1-thiol's synthesis and unique reactivity are highlighted in the study of strained thiophenes, such as 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, which exhibit enhanced reactivities due to large ring strain. These compounds undergo various reactions, including Diels-Alder reactions, demonstrating their utility in synthetic chemistry for generating complex molecules with potential applications in material science and pharmaceuticals (Nakayama & Kuroda, 1993).

Thiol Reactive Probes and Chemosensors

Research on thiol reactive probes and chemosensors emphasizes the importance of thiols in biological processes and the need for selective detection methods. These probes and sensors are designed for thiol detection, which is crucial in basic research and disease diagnosis, suggesting applications of 2-Phenylcyclobutane-1-thiol derivatives in developing new fluorescent and colorimetric probes for biothiol detection (Peng et al., 2012).

Applications in Bioimaging

The development of fluorescent and colorimetric probes for thiols, including 2-Phenylcyclobutane-1-thiol derivatives, has been an active area of research due to the biological importance of thiols like cysteine, homocysteine, and glutathione. These probes have been applied in bioimaging, enabling the study of thiol-related biological processes and diseases (Chen et al., 2010).

Material Science and Nanotechnology

In material science, 2-Phenylcyclobutane-1-thiol derivatives are used in the synthesis of atomically precise, hydride-rich silver nanoclusters. These nanoclusters, protected by thiolate ligands, present new opportunities for functionalization and application in catalysis, sensing, and electronic devices, showcasing the versatility of thiolate chemistry in nanotechnology (Bootharaju et al., 2016).

Electrochemical Sensors

2-Phenylcyclobutane-1-thiol derivatives are also integral to the development of electrochemical sensors, such as biosensors for DNA hydroxymethylation detection. These sensors rely on the covalent bonding reaction between thiols and other functional groups, indicating potential applications in epigenetic research and diagnostics (Sui et al., 2019).

properties

IUPAC Name |

2-phenylcyclobutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLDGNOGUXMZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcyclobutane-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)